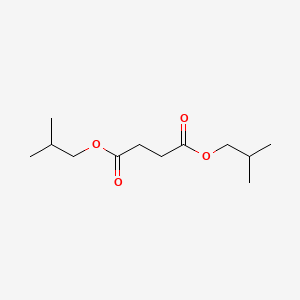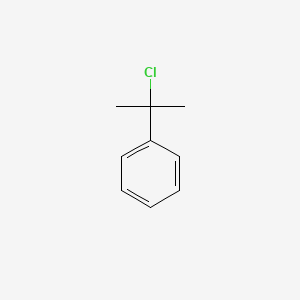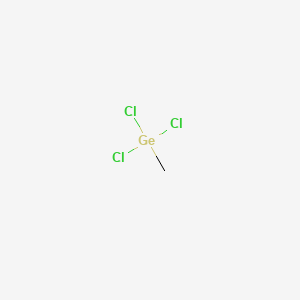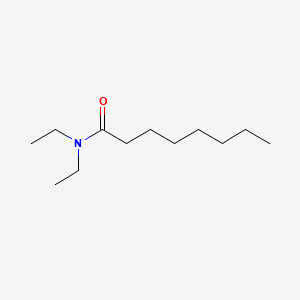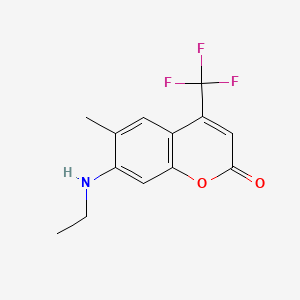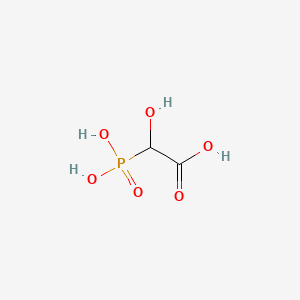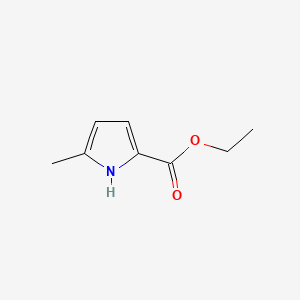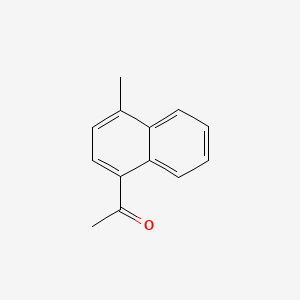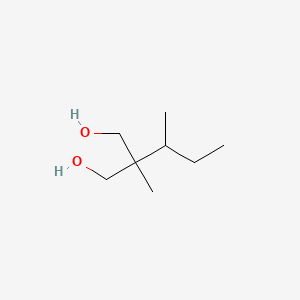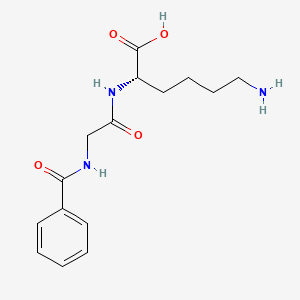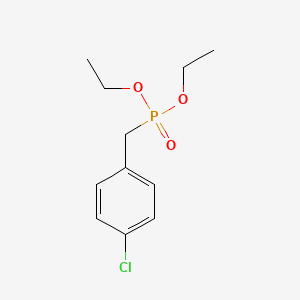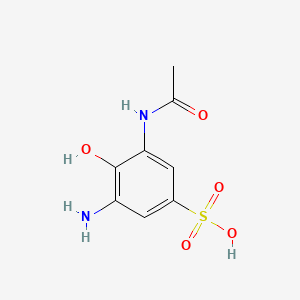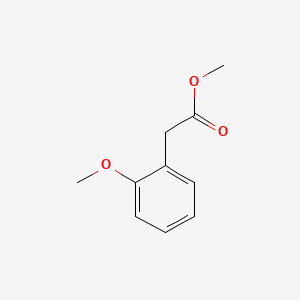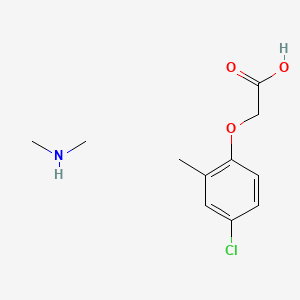
MCPA-dimethylammonium
Overview
Description
MCPA-dimethylammonium, also known as (4-Chloro-2-methylphenoxy)acetic acid - N-methylmethanamine, is a compound with the molecular formula C11H16ClNO3 . It has an average mass of 245.703 Da and a monoisotopic mass of 245.081863 Da .
Synthesis Analysis
MCPA-dimethylammonium can be synthesized using a modified co-precipitation method without heating, aging, organic solvents, and inert gas . This method involves using 2- (2,4-dichlorophenoxy) acetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) as model herbicides .Molecular Structure Analysis
The molecular structure of MCPA-dimethylammonium is characterized by a molecular formula of C11H16ClNO3 . The compound has a mono-isotopic mass of 245.081863 Da .Scientific Research Applications
1. Controlled Release of Herbicides
- Summary of Application : MCPA-dimethylammonium is used in the controlled release of herbicides. It is intercalated into Zn–Al hydrotalcite nanosheets, which are then used as a nanocarrier for the herbicide .
- Methods of Application : The herbicide-intercalated Zn–Al hydrotalcite nanosheets are fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .
- Results or Outcomes : The developed nanosheets could evidently retard 2,4-D leaching through the soil. They also exhibited no delay in the control efficacy against Amaranthus retroflexus compared with free 2,4-D sodium salt .
2. Enhancing Herbicide Performance
- Summary of Application : MCPA-dimethylammonium is used in combination with 2,4-D to control wild mustard. The performance of this combination can be influenced by carrier water hardness and the use of adjuvants like ammonium sulfate (AMS) and urea ammonium nitrate (UAN) .
- Methods of Application : The herbicides are applied at different rates, with varying levels of carrier water hardness and concentrations of AMS and UAN .
- Results or Outcomes : The application of AMS and UAN was effective in controlling wild mustard and overcame the negative effects of carrier water hardness. The performance of the herbicide was not affected by carrier water hardness .
3. Volatilization and Leaching Reduction
- Summary of Application : MCPA-dimethylammonium is used in nanocarrier-based formulations to reduce the volatilization and leaching of pesticides from their applied areas to non-target regions .
- Methods of Application : The herbicide is intercalated into Zn–Al hydrotalcite nanosheets, which are fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .
- Results or Outcomes : The developed nanosheets reduced the volatilities of the herbicides more than 3-fold compared with those of pure herbicides. They also evidently retarded the leaching of the herbicides through the soil .
4. Control of Broad-Leaved Weeds
- Summary of Application : MCPA-dimethylammonium is used for the control of annual and perennial broad-leaved weeds including Charlock, Wild radish, Dandelion, Capeweed, Fat hen, and Hedge mustards .
- Methods of Application : The herbicide is applied at different rates depending on the type of weed and the crop .
- Results or Outcomes : The application of MCPA-dimethylammonium effectively controls the growth of broad-leaved weeds, thereby improving the yield and quality of the crops .
5. Pesticide Transformation Product
- Summary of Application : MCPA-dimethylammonium can also be a pesticide transformation product .
- Methods of Application : The specific methods of application can vary depending on the original pesticide and the environmental conditions .
- Results or Outcomes : The transformation of pesticides into MCPA-dimethylammonium can affect the efficacy of the pesticide and its environmental impact .
6. Control of Weeds in Various Crops
- Summary of Application : MCPA-dimethylammonium is used for the control of annual and perennial weeds in various crops, including wheat, oats, tritical, rye, established grass, linseed, and asparagus .
- Methods of Application : The herbicide is applied at different rates depending on the type of weed and the crop .
- Results or Outcomes : The application of MCPA-dimethylammonium effectively controls the growth of weeds, thereby improving the yield and quality of the crops .
Safety And Hazards
MCPA-dimethylammonium is classified as having acute toxicity, both orally and dermally, and can cause serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetic acid;N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3.C2H7N/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-3-2/h2-4H,5H2,1H3,(H,11,12);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUICCNAWQPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034699 | |
| Record name | MCPA dimethylamine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MCPA-dimethylammonium | |
CAS RN |
2039-46-5 | |
| Record name | MCPA dimethylammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPA-dimethylammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPA dimethylamine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium 4-chloro-o-tolyloxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-DIMETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8NK4SDSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



